molecular formula C16H23NO2 B1335797 Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate CAS No. 122806-10-4

Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate

Cat. No.: B1335797
CAS No.: 122806-10-4
M. Wt: 261.36 g/mol
InChI Key: SBLOJVMHVGRPPA-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate is an organic compound that belongs to the class of esters It features a phenyl group, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-phenyl-2-(piperidin-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the alkylation of ethyl 3-phenylpropanoate with piperidine. This reaction can be carried out using a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic resins or immobilized enzymes can be used to facilitate the esterification process. Additionally, solvent-free conditions or the use of green solvents may be employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-phenyl-2-(piperidin-1-yl)propanoic acid.

    Reduction: 3-phenyl-2-(piperidin-1-yl)propanol.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 3-phenyl-2-(piperidin-1-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidine ring can enhance binding affinity to certain receptors, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate can be compared with similar compounds such as:

    Ethyl 3-phenylpropanoate: Lacks the piperidine ring, resulting in different chemical and biological properties.

    3-phenyl-2-(piperidin-1-yl)propanoic acid: The carboxylic acid analog, which may have different solubility and reactivity.

    Ethyl 3-(piperidin-1-yl)propanoate: Lacks the phenyl group, affecting its aromaticity and potential interactions.

The presence of both the phenyl group and the piperidine ring in this compound makes it unique, offering a combination of aromatic and basic properties that can be exploited in various applications.

Properties

IUPAC Name

ethyl 3-phenyl-2-piperidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)15(17-11-7-4-8-12-17)13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLOJVMHVGRPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391753
Record name ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122806-10-4
Record name ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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